Product packaging for Brvarafutp(Cat. No.:CAS No. 79551-90-9)

Brvarafutp

Cat. No.: B1232721
CAS No.: 79551-90-9
M. Wt: 589.07 g/mol
InChI Key: JNMYFIFJJZAASP-HQNLTJAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brvarafutp, also known as Brivaracetam, is a high-affinity synaptic vesicle glycoprotein 2A (SV2A) ligand used extensively in preclinical neurological research. Its primary research value lies in investigating mechanisms of synaptic transmission and neuronal excitability. Researchers utilize this compound to study its potential anticonvulsant effects in experimental models, with a focus on understanding its more potent binding affinity to the SV2A protein compared to other related compounds. This interaction is key to modulating neurotransmitter release, providing insights into the pathophysiology of epilepsy and related central nervous system (CNS) disorders. The compound is supplied as a solid with high chemical purity, ensuring consistency and reliability for in vitro and in vivo research applications. Brivaracetam, the compound on which this description is based, is a prescription drug with an oral route of administration . It is critical to note that our supplied product, this compound, is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets should be consulted and proper laboratory handling protocols must be followed by qualified researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrN2O15P3 B1232721 Brvarafutp CAS No. 79551-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79551-90-9

Molecular Formula

C11H16BrN2O15P3

Molecular Weight

589.07 g/mol

IUPAC Name

[[(2R,3S,4S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H16BrN2O15P3/c12-2-1-5-3-14(11(18)13-9(5)17)10-8(16)7(15)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-3,6-8,10,15-16H,4H2,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/b2-1+/t6-,7-,8+,10-/m1/s1

InChI Key

JNMYFIFJJZAASP-HQNLTJAPSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C=CBr

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)/C=C/Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C=CBr

Synonyms

5-(2-bromovinyl)-1-arabinofuranosyluracil 5'-triphosphate
BrVarafUTP

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Brvarafutp

Convergent and Divergent Synthesis Strategies for Arabinofuranosyluracil (B3032727) Nucleosides

The synthesis of arabinofuranosyl nucleosides, including the uracil (B121893) derivative 1-beta-D-arabinofuranosyluracil (ara-U), can be approached through both convergent and divergent strategies. Divergent synthesis typically starts from a common carbohydrate precursor, such as D-arabinose, and involves modifying the sugar moiety before coupling it with the desired nucleobase. Convergent synthesis, on the other hand, involves synthesizing the sugar and base components separately and then coupling them in a key glycosylation step.

A common method for synthesizing beta-D-arabinofuranosyl nucleosides involves the coupling of a protected arabinofuranosyl sugar derivative (often with an activated anomeric center) with a silylated or otherwise activated uracil base. Stereochemical control during the glycosylation is crucial to ensure the formation of the desired beta anomer. Methods employing Lewis acids or other coupling agents can facilitate this process researchgate.netfigshare.comtandfonline.com. For instance, N-glycosylation of silylated pyrimidine (B1678525) bases with activated arabinofuranose derivatives, such as 1-bromo-arabinose, has been reported to yield beta-anomers with high selectivity tandfonline.com. Another approach involves the stereoselective synthesis from acyclic N,OTMS-acetals derived from polyalkoxyaldehydes researchgate.netfigshare.com. Enzymatic methods have also emerged for the synthesis of arabinofuranosyl nucleosides by isomerizing the ribose part of readily available nucleosides mdpi.comnih.gov.

The synthesis of the specific nucleoside precursor for BrVarafUTP, (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil, would typically involve the synthesis of 1-beta-D-arabinofuranosyluracil followed by the introduction of the 5-(2-bromovinyl) group, or the synthesis of a 5-substituted uracil base followed by glycosylation with arabinofuranose.

Regioselective Bromination Techniques for the Vinyl Moiety

The introduction of the (E)-5-(2-bromovinyl) moiety onto the uracil base is a critical step in the synthesis of this compound. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Heck reaction, followed by subsequent bromination or directly through reactions that install the bromovinyl group.

A common strategy for introducing 5-vinyl substituents onto uracil nucleosides involves the palladium-catalyzed coupling of 5-iodouracil (B140508) nucleosides with vinylating agents tandfonline.com. Following the introduction of the vinyl group, regioselective bromination of the vinyl moiety is required to obtain the (E)-5-(2-bromovinyl) derivative. Alternatively, the 5-(2-bromovinyl) group can be introduced directly onto a protected uracil base before glycosylation, or onto the nucleoside after its formation. The synthesis of (E)-5-(2-bromovinyl)uracil nucleoside analogues has been reported using appropriate 5-iodouracil analogues researchgate.netresearchgate.netnih.gov. Control over the E-stereochemistry of the vinyl halide is essential and is typically favored under specific reaction conditions.

Phosphorylation Strategies for Nucleotide Triphosphate Formation

Converting the nucleoside, (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil, into its 5'-triphosphate, this compound, requires selective phosphorylation at the 5'-hydroxyl group. Several chemical and enzymatic phosphorylation methods can be employed for this transformation.

Chemical phosphorylation is commonly achieved using phosphorylating agents such as phosphorus oxychloride (POCl₃) followed by reaction with pyrophosphate. This method typically involves protecting the hydroxyl groups on the sugar moiety and the exocyclic amino groups on the base (if present) before selective phosphorylation at the 5'-position. The resulting triphosphate is then deprotected. Another chemical approach involves the use of phosphoramidite (B1245037) chemistry or H-phosphonate methods, often in solid-phase synthesis, although these are more common for oligonucleotide synthesis researchgate.net.

Enzymatic phosphorylation offers an alternative, often highly selective, route. Nucleoside kinases can catalyze the stepwise addition of phosphate (B84403) groups from ATP or other phosphate donors to the nucleoside, forming the monophosphate, then the diphosphate (B83284), and finally the triphosphate nih.govmpg.deresearchgate.net. While some nucleoside analogues can be phosphorylated by cellular kinases, others may require viral kinases for initial phosphorylation mpg.deacs.org. For the synthesis of nucleoside triphosphates on a larger scale, chemoenzymatic approaches combining chemical synthesis of a nucleoside diphosphate followed by enzymatic phosphorylation to the triphosphate have been developed umich.edu. Novel P(V) reagents have also been explored for scalable synthesis of nucleoside triphosphates acs.org.

Chromatographic Purification and Spectroscopic Characterization of Synthetic Intermediates and Final Products

The synthesis of nucleoside triphosphates like this compound typically generates a mixture of the desired triphosphate, along with potential impurities such as the starting nucleoside, monophosphate, diphosphate, and other reaction byproducts. Efficient purification and rigorous characterization are essential to obtain the pure product for research applications.

Chromatographic techniques are indispensable for the purification of nucleoside triphosphates. Anion exchange chromatography is particularly effective due to the negatively charged phosphate groups at physiological pH nih.govdupont.com. Gradient elution using buffers with increasing salt concentrations (e.g., ammonium (B1175870) bicarbonate or potassium chloride) is commonly used to separate species with different numbers of phosphate groups umich.edudupont.comresearchgate.net. Reverse-phase HPLC is also widely used for both purification and analytical assessment of purity nih.govresearchgate.netthermofisher.cominstras.com. Boronate affinity chromatography can be used for purifying compounds with cis-diol functionalities, which are present in the ribose and arabinose sugars umich.edu.

Spectroscopic methods are crucial for confirming the structure and purity of synthetic intermediates and the final this compound product.

NMR Spectroscopy: ¹H NMR provides information about the hydrogen atoms in the molecule, confirming the sugar and base moieties and the presence and stereochemistry of the bromovinyl group. ³¹P NMR is particularly useful for analyzing the phosphate chain, showing distinct signals for the alpha, beta, and gamma phosphates and confirming the triphosphate structure researchgate.netumich.eduthermofisher.cominstras.comnih.gov.

Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS provide the molecular weight of the compound and can help identify impurities researchgate.netumich.eduthermofisher.comnih.gov.

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to quantify nucleoside triphosphates based on the characteristic absorbance of the nucleobase, typically around 260 nm for uracil derivatives dupont.cominstras.com.

Detailed analysis using a combination of these techniques is necessary to ensure the identity, purity, and integrity of the synthesized this compound.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues of this compound are important for understanding the relationship between chemical structure and biological activity, particularly concerning interactions with enzymes like polymerases. Analogues can involve modifications to the sugar moiety, the nucleobase, or the phosphate chain.

Modifications to the sugar can include altering the stereochemistry (e.g., L-arabinose instead of D-arabinose researchgate.netresearchgate.netnih.gov), introducing halogen atoms (e.g., 2'-fluoroarabinose tandfonline.comscilit.comabx.de), or modifying the ring structure. Base modifications can involve altering the substituent at the 5-position of uracil (e.g., different halovinyl groups or other bulky substituents tandfonline.comresearchgate.netnih.govnih.gov) or modifications to other positions on the uracil ring. The phosphate chain can be modified by introducing non-bridging oxygen atoms, altering the number of phosphate groups, or incorporating modified linkages (e.g., phosphorothioates, phosphonates, or methylene (B1212753) bridges) to affect stability or enzymatic recognition nih.govnih.govacs.org.

The synthesis of these analogues utilizes similar strategies as for this compound, adapted for the specific modification. This involves synthesizing the modified nucleoside precursor and then phosphorylating it to the triphosphate form. Structure-activity relationship studies involve synthesizing a series of analogues and evaluating their biochemical properties, such as affinity for target enzymes and incorporation into nucleic acids, to identify key structural features responsible for activity.

Chemical Stability and Formulation Considerations for Research Applications

Nucleoside triphosphates, including this compound, are generally less chemically stable than their corresponding nucleosides or monophosphates, particularly in aqueous solutions. The phosphodiester bonds, especially the terminal phosphate anhydride (B1165640) linkages, are susceptible to hydrolysis, leading to the formation of diphosphates and monophosphates thermofisher.comacs.org.

Factors affecting the chemical stability of nucleoside triphosphates include pH, temperature, and the presence of metal ions or enzymes. Neutral to slightly alkaline pH (typically between 7.5 and 9.2) is often preferred for storage to minimize hydrolysis google.com. Storage at low temperatures (-20°C or -80°C) is crucial for long-term stability apexbt.comglpbio.com. The presence of chelating agents like EDTA can help stabilize triphosphate solutions by binding to metal ions that can catalyze hydrolysis google.com.

Molecular Mechanisms of Interaction with Nucleic Acid Polymerases

Inhibition Kinetics of BrVarafUTP Against DNA Polymerases

Inhibition kinetics studies aim to characterize how an inhibitor affects the rate of an enzymatic reaction. For nucleotide analogs, this often involves determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to the natural nucleotide substrates nih.gov.

Determination of Competitive Inhibition with Deoxythymidine Triphosphate (dTTP)

Competitive inhibition occurs when an inhibitor binds to the same active site as the natural substrate, competing for the enzyme's binding site nih.gov. In the case of a uracil-based nucleotide analog like this compound, competitive inhibition with deoxythymidine triphosphate (dTTP) would be expected if the analog can bind to the polymerase active site where dTTP normally binds for incorporation opposite an adenine (B156593) template base. Determining competitive inhibition typically involves measuring enzyme activity at varying concentrations of both the natural substrate (dTTP) and the inhibitor (this compound). An indicator of competitive inhibition is an increase in the apparent Michaelis constant (Km) for the substrate while the maximum reaction velocity (Vmax) remains unchanged nih.gov. Specific experimental data detailing the competitive inhibition of various DNA polymerases by this compound in the presence of varying dTTP concentrations were not found in the consulted sources.

Measurement of Apparent Inhibition Constants (Ki Values) for Various Polymerases

The inhibition constant (Ki) is a measure of the affinity of an inhibitor for an enzyme; a lower Ki value indicates tighter binding and thus stronger inhibition nih.gov. Measuring Ki values for this compound against various DNA polymerases (e.g., replicative, repair, and viral polymerases) would provide quantitative data on its inhibitory potency against each enzyme. These values are typically determined from enzyme kinetics experiments, often using methods like Lineweaver-Burk plots or non-linear regression analysis of the inhibition data nih.gov. Comprehensive data tables presenting apparent Ki values for this compound across a panel of different polymerases were not available in the search results.

Substrate Utilization Profile of this compound

Understanding whether a nucleotide analog can be incorporated into a growing DNA chain by a polymerase is critical to its mechanism of action.

Analysis of this compound's Inability to Serve as a Substrate for DNA Synthesis

Some nucleotide analogs can bind to the polymerase active site but cannot be efficiently incorporated into the nascent DNA strand, or their incorporation leads to chain termination. This inability to serve as a productive substrate can be due to structural differences from the natural nucleotide that prevent proper positioning for phosphodiester bond formation or cause steric clashes within the active site nih.gov. Research on related compounds, such as the triphosphate form of Sorivudine (which is also a bromovinyl arabinofuranosyluracil (B3032727) derivative), indicates that it can interfere with viral DNA replication by inhibiting DNA polymerase activity without being incorporated into the elongating viral DNA. This suggests a potential mechanism for this compound where it acts primarily as an inhibitor rather than a chain-terminating substrate. Specific experimental data directly confirming this compound's inability to serve as a substrate for various DNA polymerases and the reasons behind this lack of incorporation were not detailed in the consulted literature.

Comparative Analysis with Structurally Related Analogs (e.g., BrVdUTP) as Substrates

Comparing the substrate utilization of this compound with structurally related analogs, such as 5-(E)-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate (BrVdUTP), can provide insights into the role of the sugar moiety (arabinose in this compound vs. deoxyribose in BrVdUTP) in polymerase recognition and incorporation nih.gov. While BrVdUTP is known to be a substrate for some polymerases and can be incorporated into DNA, the arabinose sugar in this compound is expected to significantly alter its interaction with the polymerase active site, likely hindering or preventing its incorporation nih.gov. A detailed comparative analysis of the substrate properties of this compound and BrVdUTP across different polymerases was not found in the search results.

Selectivity Profile Across Different DNA Polymerase Families

DNA polymerases are a diverse group of enzymes categorized into families (e.g., A, B, X, Y) based on their structure and function. These families often have different active site characteristics and roles in DNA replication and repair. A nucleotide analog may exhibit selectivity, meaning it inhibits or interacts more strongly with certain polymerase families or specific polymerases within a family than others nih.gov. Determining the selectivity profile of this compound across different DNA polymerase families would involve testing its inhibitory effects or substrate properties with a representative panel of enzymes from each family. Such selectivity can be influenced by subtle differences in the nucleotide binding pocket of each polymerase nih.gov. Specific data illustrating the selectivity profile of this compound across various DNA polymerase families was not available in the consulted sources.

Inhibition of Human DNA Polymerase Gamma

This compound has been identified as a potent inhibitor of DNA polymerase gamma (Pol gamma), the sole DNA polymerase found in mitochondria nih.govaopwiki.org. Studies using human KB and murine myeloma cells demonstrated that this compound strongly inhibits DNA polymerase gamma nih.gov. The mode of inhibition was found to be competitive with respect to the natural substrate, deoxythymidine triphosphate (dTTP) nih.gov.

Kinetic studies have provided specific inhibition constant (Ki) values for this compound against DNA polymerase gamma. For human DNA polymerase gamma, the Ki value for this compound was determined to be 7 nM when using (rA)n.(dT) as the template-primer nih.gov. This Ki value is significantly lower than the Michaelis-Menten constant (Km) for dTTP, which was 0.71 µM for human DNA polymerase gamma nih.gov. This indicates a much stronger affinity of this compound for DNA polymerase gamma compared to its natural counterpart, dTTP nih.gov.

Table 1: Kinetic Parameters for this compound and dTTP with DNA Polymerase Gamma

Compound Enzyme Source Parameter Value Template-Primer Citation
This compound Human KB cells Ki 7 nM (rA)n.(dT) nih.gov
dTTP Human KB cells Km 0.71 µM (rA)n.(dT) nih.gov
BrVdUTP Human KB cells Ki 40 nM (rA)n.(dT) nih.gov
dTTP Murine myeloma Km 0.16 µM (rA)n.(dT) nih.gov
BrVdUTP Murine myeloma Ki 40 nM (rA)n.(dT) nih.gov
This compound Murine myeloma Ki 7 nM (rA)n.(dT) nih.gov

Despite its potent inhibitory activity, this compound was found to fail to serve as a substrate for DNA synthesis by DNA polymerase gamma nih.gov.

Inhibition of Herpes Simplex Virus (HSV) DNA Polymerases

This compound is recognized as a specific inhibitor of herpes simplex viral DNA polymerases, including those from type 1 and type 2 HSV nih.gov. This inhibitory activity contributes to its potential as an antiviral agent nih.govdrugbank.com. The inhibition of viral DNA polymerase disrupts the replication cycle of the virus.

Differential Effects on Other Eukaryotic (e.g., alpha, beta) and Prokaryotic DNA Polymerases

Beyond its effects on human DNA polymerase gamma and HSV DNA polymerases, this compound exhibits differential inhibitory effects on other DNA polymerases nih.gov. It was found to be a stronger inhibitor of DNA polymerase gamma than of other DNA polymerases, including those of viral origin (such as retrovirus polymerases) and cellular origin (eukaryotic alpha and beta, or prokaryotic) nih.gov.

Specifically, this compound failed to serve as a substrate for DNA synthesis by the other DNA polymerases examined in one study nih.gov. In the case of prokaryotic DNA polymerases, this compound has been studied for its effects on Escherichia coli DNA polymerase I Klenow fragment nih.govjst.go.jp. It was found to inhibit DNA synthesis by this enzyme, acting as a chain terminator nih.govjst.go.jp. However, the incorporation of the BrVarafU monophosphate was restricted to consecutive dTMP sequences, unlike 2',3'-dideoxythymidine triphosphate (ddTTP) which was incorporated at every dTMP site nih.govjst.go.jp.

Allosteric Modulation of DNA Polymerase Activity by this compound

While the primary described mechanism of inhibition for this compound is competitive with respect to dTTP at the active site of DNA polymerases like human DNA polymerase gamma nih.gov, specific detailed research findings on this compound acting as an allosteric modulator of DNA polymerase activity were not prominently found in the provided search results. Allosteric modulation generally involves binding to a site distinct from the active site, inducing a conformational change that affects enzyme activity doi.org. The available information focuses on this compound's interaction at the nucleotide binding site, competing with the natural substrate nih.gov.

Impact on Processivity and Fidelity of DNA Polymerases

The impact of this compound on the processivity and fidelity of DNA polymerases is related to its interaction as a nucleotide analog and, in some cases, a chain terminator. Processivity refers to the number of nucleotides a polymerase can incorporate before dissociating from the DNA template abmgood.comfrontiersin.orgneb.com. Fidelity is the accuracy of DNA synthesis, involving correct nucleotide selection and proofreading d-nb.infothermofisher.com.

In the case of E. coli DNA polymerase I Klenow fragment, where it acts as a chain terminator upon incorporation at specific sites nih.govjst.go.jp, its incorporation would lead to the termination of DNA synthesis at that point, thus limiting processivity. The restriction of incorporation to consecutive dTMP sequences also highlights a sequence-specific effect on synthesis nih.govjst.go.jp.

Cellular and Subcellular Investigations of Brvarafutp in Preclinical Models

Effects on DNA Replication Dynamics in Cultured Mammalian Cells (e.g., human KB and murine myeloma cells)

BrVarafUTP (Br-araUTP) has been identified as a potent inhibitor of DNA polymerase gamma (DNA pol γ) in cultured mammalian cells, including human KB and murine myeloma cells. Research indicates that this compound strongly inhibits DNA polymerase gamma, exhibiting a competitive mode of inhibition with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.govresearchgate.net

Studies have shown that this compound possesses a significantly higher affinity for DNA polymerase gamma compared to dTTP. nih.govresearchgate.net For instance, reported Ki values for this compound with DNA polymerase gamma were considerably lower than the Km values for dTTP. Using (rA)n.(dT) as the template-primer, Ki values for this compound were determined to be 7 nM with DNA polymerase gamma. nih.govresearchgate.net In contrast, Km values for dTTP with murine and human DNA polymerase gamma were 0.16 µM and 0.71 µM, respectively. nih.govresearchgate.net This indicates a much stronger binding affinity of this compound to the enzyme's active site than the natural substrate.

Despite its high affinity and inhibitory capacity, this compound was found to be an inefficient substrate for DNA synthesis catalyzed by DNA polymerase gamma and other examined DNA polymerases. nih.govresearchgate.net This lack of efficient incorporation into the growing DNA chain, coupled with its strong binding, contributes to its inhibitory effect on DNA replication mediated by DNA polymerase gamma.

CompoundEnzymeInhibition Mode (vs. dTTP)Ki (nM)Km (dTTP) (µM) - MurineKm (dTTP) (µM) - HumanSubstrate for DNA Synthesis
This compoundDNA Polymerase gammaCompetitive70.160.71No
BrVdUTPDNA Polymerase gammaCompetitive400.160.71Yes

Table 1: Inhibition of DNA Polymerase Gamma by this compound and BrVdUTP nih.govresearchgate.net

Furthermore, this compound has shown stronger inhibitory effects on DNA polymerase gamma compared to several other DNA polymerases, including those of viral (herpes simplex virus, retrovirus) and cellular (eukaryotic alpha and beta, prokaryotic) origin. nih.govresearchgate.net

Molecular Basis of Antiviral Activity in In Vitro Viral Replication Systems (Focus on mechanistic insights, not efficacy)

The antiviral activity of this compound (Br-araUTP) in in vitro viral replication systems is primarily attributed to its inhibitory effects on viral DNA polymerases. Specifically, this compound has been shown to be a potent inhibitor of herpes simplex virus (HSV) DNA polymerase and varicella zoster virus (VZV) DNA polymerase. nih.govresearchgate.netnih.govnih.gov

Similar to its interaction with mammalian DNA polymerase gamma, this compound acts as a competitive inhibitor of viral DNA polymerases with respect to dTTP. nih.gov This competition at the nucleotide binding site of the viral polymerase hinders the incorporation of the natural substrate required for viral DNA synthesis.

While some nucleoside analogs exert antiviral effects by being incorporated into the viral DNA chain and causing chain termination, studies with this compound (or its related nucleoside BV-araU) suggest that its primary mechanism against certain viruses, such as VZV, involves strong inhibition of the viral DNA polymerase without detectable incorporation into the viral DNA. nih.gov For HSV-1 DNA polymerase, this compound (BVaraUTP) competed with dTTP in DNA synthesis, with an apparent Ki value of 0.14 µM. nih.gov

The selective antiviral activity of related compounds like BV-araU is linked to their preferential phosphorylation in virus-infected cells, often mediated by a virus-encoded thymidine (B127349) kinase. nih.gov This metabolic conversion to the triphosphate form, this compound, is crucial for its inhibitory action on the viral polymerase.

Intracellular Metabolism and Phosphorylation Status of this compound

Intracellular metabolism plays a critical role in the activity of nucleoside analogs like this compound. While this compound itself is the triphosphate form, it is typically generated within cells from a precursor nucleoside, such as (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil (BV-araU). nih.gov

Studies investigating the metabolism of BV-araU in varicella zoster virus (VZV)-infected cells have demonstrated its conversion through a series of phosphorylation steps. nih.gov Following uptake into the cell, BV-araU is phosphorylated to its 5'-monophosphate, then to the diphosphate (B83284), and finally to the active triphosphate form, this compound. nih.gov This phosphorylation process, particularly the initial monophosphorylation, is selectively and effectively carried out by the viral thymidine kinase in VZV-infected cells. nih.gov The accumulation of this compound in infected cells is essential for its inhibitory effect on viral DNA polymerase. nih.gov

This metabolic activation pathway, where the nucleoside precursor is phosphorylated to the active triphosphate, is a common mechanism for many nucleoside analog antiviral and anticancer drugs. nih.gov

Cellular Uptake and Subcellular Distribution Mechanisms

The cellular uptake of nucleoside analogs is often mediated by specific nucleoside transporters on the cell membrane. For the precursor nucleoside (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil (BV-araU), uptake has been observed in virus-infected cells, such as VZV-infected cells. nih.gov This uptake was significantly higher in cells infected with thymidine kinase-positive (TK+) VZV compared to TK- VZV-infected or mock-infected cells, indicating a dependence on the viral enzyme for efficient cellular accumulation. nih.gov

Following uptake and intracellular phosphorylation, the resulting this compound (Br-araUTP) is primarily found in the acid-soluble fraction of the cells, which contains the pool of free nucleotides and their phosphorylated metabolites. nih.gov The presence of the triphosphate form within the cell, particularly in the nucleus where DNA replication occurs, is necessary for its interaction with DNA polymerases. While specific details on the subcellular distribution of this compound itself are limited in the provided sources, its function as a DNA polymerase inhibitor implies its presence at the sites of DNA synthesis.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Influence of the 5-Bromovinyl Moiety on Binding Affinity and Specificity

The presence of the 5-bromovinyl moiety on the uracil (B121893) base is a key structural determinant for the activity of BVaraUTP. Studies comparing BVaraU with other 5-substituted 1-beta-D-arabinofuranosyluracils have shown that the nature of the substituent at the C5 position significantly impacts antiviral potency. For instance, BVaraU and other 5-halogenovinyluracils demonstrated high activity against certain viruses, while the activity of 5-bromovinyl-2'-deoxyuridine (BVDU), a deoxyribofuranosyl analog also bearing a 5-bromovinyl group, was lower against salmon herpes virus (OMV). This suggests that while the 5-bromovinyl group is important, its influence on binding affinity and specificity is modulated by other parts of the molecule, particularly the sugar moiety. The 5-position of pyrimidine (B1678525) nucleosides is a common site for modification to achieve antiviral or anticancer activity.

Role of the Arabinofuranosyl Sugar Stereochemistry Versus Deoxyribofuranosyl Analogs

A critical aspect of BVaraUTP's SAR is the stereochemistry of its arabinofuranosyl sugar ring compared to the deoxyribofuranosyl sugar found in natural deoxyribonucleotides and analogs like BVDU. The beta-D-arabinofuranosyl configuration confers distinct properties. Research indicates that arabinofuranosyl nucleoside analogs can exhibit different metabolic profiles and interactions with enzymes compared to their deoxyribofuranosyl counterparts. For example, arabinofuranosyl analogs like BVaraU have shown resistance to cleavage by pyrimidine nucleoside phosphorylases, unlike some deoxyribofuranosyl analogs such as BVDU. This resistance can lead to higher intracellular concentrations of the active triphosphate form. Furthermore, the sugar pucker and the position of the 2'-hydroxyl group in arabinofuranosyl nucleotides influence their recognition and processing by viral and cellular polymerases. This difference in sugar stereochemistry is a key factor in the selective inhibition observed with some arabinofuranosyl nucleoside triphosphates.

Importance of the 5'-Triphosphate Group for Enzyme Recognition and Inhibition

The 5'-triphosphate group is essential for the biological activity of BVaraUTP. Like other nucleoside analogs, BVaraU must be phosphorylated intracellularly to its monophosphate, diphosphate (B83284), and finally the active triphosphate form, BVaraUTP, to exert its inhibitory effect. The triphosphate moiety mimics natural nucleotide substrates and allows BVaraUTP to be recognized by viral polymerases. The affinity of BVaraUTP for the target viral polymerase is a primary determinant of its potency. Studies have shown that BVaraUTP strongly inhibits viral DNA synthesis by targeting the viral DNA polymerase. The triphosphate group is involved in crucial interactions within the enzyme's active site, competing with natural nucleoside triphosphates for incorporation into the growing nucleic acid chain. In some cases, incorporation of the analog triphosphate can lead to chain termination.

Rational Design of Modified BrVarafUTP Analogues with Enhanced Potency or Selectivity

Rational drug design principles are applied to modify the structure of BVaraUTP and related arabinofuranosyl nucleoside analogs to improve their pharmacological properties, such as enhanced potency, selectivity, or altered metabolic profiles. Modifications can be made to the base (e.g., the 5-bromovinyl group), the sugar ring, or the phosphate (B84403) group. For instance, variations in the halogen or the vinyl substituent at the C5 position can be explored to optimize interactions with the target polymerase. Alterations to the arabinofuranosyl sugar, such as the introduction of fluorine atoms or other substituents, can influence cellular uptake, phosphorylation, and interaction with viral enzymes. The design process often involves understanding the specific binding pockets and catalytic mechanisms of the target polymerases to create analogs with tailored properties.

Computational and Theoretical Approaches to Brvarafutp Research

Molecular Docking Simulations of BrVarafUTP within DNA Polymerase Active Sites

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor (like a DNA polymerase) at a specific binding site. This method aims to find the optimal binding pose that minimizes the free energy of the complex. mdpi.comresearchgate.net Docking simulations typically involve algorithms that search possible conformations of the ligand within the protein's active site and evaluate the resulting interactions using scoring functions. mdpi.comresearchgate.net These scoring functions estimate the strength of the interaction based on various factors, including hydrogen bonding, electrostatic interactions, van der Waals forces, and desolvation effects. mdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Changes Upon Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the physical movements of atoms and molecules over time. wikipedia.org Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the receptor, allowing researchers to observe conformational changes that occur upon binding. wikipedia.orgmdpi.com By simulating the behavior of this compound in complex with a DNA polymerase in a dynamic environment, MD simulations can provide insights into the stability of the binding pose, the strength of interactions over time, and the potential induced-fit mechanisms. wikipedia.orgmdpi.com

MD simulations can reveal how the binding of this compound affects the conformation of the DNA polymerase active site and surrounding regions. biorxiv.org This is particularly relevant for understanding the inhibitory mechanism, as conformational changes in the enzyme could impact its ability to bind to DNA or catalyze nucleotide incorporation. biorxiv.org MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity compared to some docking scoring functions. mdpi.commedchemica.com Although MD simulations are a powerful tool for studying protein-ligand interactions and conformational changes banglajol.infomdpi.com, specific published MD simulation studies detailing the conformational changes of polymerases upon this compound binding were not found in the performed searches.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations delve into the electronic structure of molecules, providing detailed information about their electronic distribution, energy levels, and reactivity. idosr.orgnorthwestern.edunih.gov These calculations are based on solving the Schrödinger equation and can offer insights that are not accessible through classical mechanics methods like docking and MD, which treat atoms as classical particles. idosr.orgnorthwestern.edu For a molecule like this compound, QM calculations can determine properties such as partial charges, molecular orbitals, and electrostatic potential maps. northwestern.edu

Applying QM calculations to this compound could help understand its intrinsic electronic properties and how they influence its interactions with the charged environment of a polymerase active site. mdpi.com QM methods can also be used to study chemical reactions, potentially shedding light on whether this compound undergoes any transformations within the enzyme or how it might chemically interact with catalytic residues. idosr.orgchemrxiv.org Furthermore, QM calculations can provide parameters for more accurate force fields used in MD simulations. While QM calculations are fundamental in understanding molecular properties and reactivity nih.govdergipark.org.tr, specific reported QM studies focused on the electronic structure and reactivity of this compound in the context of polymerase inhibition were not identified in the search results.

Homology Modeling of Uncharacterized Polymerases for Predicting this compound Interactions

Homology modeling, or comparative modeling, is a technique used to predict the three-dimensional structure of a protein (the target) based on the known experimental structure of a related protein (the template) with a similar amino acid sequence. scialert.netnih.gov This method is particularly useful when experimental structures of the target protein are not available. scialert.net Given that this compound is known to inhibit various DNA polymerases, homology modeling could be applied to predict the structures of uncharacterized or less-studied polymerases that might be potential targets for this compound. creative-biostructure.combiorxiv.orgresearchgate.net

The process typically involves identifying homologous proteins with known structures, aligning the sequences of the target and template proteins, building a 3D model based on the alignment and template structure, and validating the quality of the predicted model. scialert.netnih.gov Once a reliable homology model of a polymerase is generated, it can be used as a receptor for molecular docking and MD simulations to predict how this compound might bind and interact with the modeled enzyme. nih.govresearchgate.net This allows for the in silico screening of potential polymerase targets for this compound based on structural predictions. Although homology modeling is a valuable tool for structure prediction and interaction analysis scialert.netnih.gov, specific instances of homology modeling of polymerases specifically for studying this compound interactions were not found in the conducted searches.

Cheminformatics Approaches for Identifying Related Scaffolds

Cheminformatics involves the application of computational and informational techniques to chemical data. rsc.orgx-mol.com In the context of this compound, cheminformatics approaches can be used to analyze its chemical structure and identify related compounds or molecular scaffolds that might share similar biological activities or properties. mdpi.comnih.gov Molecular scaffolds, which represent the core structural framework of a molecule, are often used in cheminformatics to classify compounds and explore chemical space. rsc.org

By analyzing the scaffold of this compound, cheminformatics techniques can identify other compounds that contain the same or similar core structures. nih.gov This can be achieved through various methods, including structural similarity searching, scaffold analysis, and chemical space visualization. rsc.orgnih.gov Identifying related scaffolds can help researchers explore potential structure-activity relationships (SAR) and discover novel compounds with similar inhibitory activity against polymerases. mdpi.com Cheminformatics can also involve building predictive models based on the structural properties of this compound and known inhibitors to screen large databases of compounds for potential new leads. x-mol.commdpi.com While cheminformatics is widely used in drug discovery and chemical analysis rsc.orgx-mol.com, specific cheminformatics studies focused on identifying scaffolds related to this compound for polymerase inhibition were not prominently found in the search results.

Advanced Analytical and Bioanalytical Methodologies for Brvarafutp Studies

Development of High-Resolution Chromatographic Assays for Quantitative Analysis in Complex Biological Samples

High-resolution chromatographic techniques are essential for the accurate quantification of BrVarafUTP in complex biological matrices such as cell lysates, tissue extracts, or biological fluids. These matrices contain numerous endogenous compounds that can interfere with the analysis of the target analyte.

Methods like High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors, such as mass spectrometry (MS), are commonly employed. nih.govresearchgate.net HPLC provides the necessary separation power to resolve this compound from interfering substances in the sample matrix. researchgate.netchromatographyonline.com Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high sensitivity and specificity for detection and quantification, based on the unique mass-to-charge ratio and fragmentation pattern of this compound. nih.govresearchgate.net

Sample preparation is a critical step in these assays to minimize matrix effects and concentrate the analyte. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction are often used to isolate this compound from the biological matrix before chromatographic analysis. nih.govmdpi.com The development of such assays involves optimizing chromatographic conditions (e.g., stationary phase, mobile phase composition, flow rate) and MS parameters (e.g., ionization mode, precursor and product ions) to achieve adequate sensitivity, linearity, accuracy, and precision for the intended application. nih.govnih.gov

While specific quantitative data for this compound in biological samples from the search results are limited, the principles of developing such assays for similar nucleotide analogs or pharmaceutical compounds in complex matrices are well-established. For example, HPLC-MS/MS methods have been developed and validated for the determination of ribavirin (B1680618) monophosphate and triphosphate in cells, demonstrating the feasibility of quantifying phosphorylated metabolites in biological samples. nih.gov Similarly, methods exist for quantifying bromide ions in biological samples using gas chromatography-mass spectrometry (GC-MS), highlighting the application of hyphenated chromatographic techniques for detecting bromine-containing compounds in complex matrices. nih.gov

A hypothetical data table illustrating typical validation parameters for a high-resolution chromatographic assay for this compound might include:

ParameterValue/Range
Linearity (R²)> 0.995
Lower Limit of Quantification (LLOQ)Low nanomolar to low micromolar range
Accuracy (% Bias)± 15%
Precision (% CV)< 15%
Recovery (% )> 80%
Matrix EffectAcceptable or compensated

Advanced Spectroscopic Techniques (e.g., High-Resolution NMR, Cryo-EM) for Elucidating Enzyme-Inhibitor Complexes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. nih.govslideshare.netresearchgate.net For this compound, NMR can provide detailed information about its chemical structure, conformation, and how it interacts with binding sites on a protein. By analyzing changes in chemical shifts, coupling constants, and NOE signals upon binding to a DNA polymerase, researchers can map the interaction interface and understand the nature of the binding. nih.govslideshare.netresearchgate.net Techniques like 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are routinely used for structural characterization. researchgate.net

Real-time Kinetic Assays for Monitoring DNA Polymerase Inhibition Dynamics

Real-time kinetic assays are essential for characterizing the inhibitory activity of this compound against DNA polymerases and understanding the dynamics of this interaction. These assays measure the rate of DNA synthesis in the presence of varying concentrations of this compound, allowing for the determination of kinetic parameters such as inhibition constant (Ki), mode of inhibition, and rate constants.

This compound is known to be a strong inhibitor of DNA polymerase gamma and also inhibits other DNA polymerases. researchgate.net The mode of inhibition by this compound with respect to dTTP has been reported as competitive. researchgate.net Kinetic assays can confirm this mode of inhibition and quantify its potency.

Assays can be designed to monitor DNA synthesis in real-time using fluorescent nucleotides or DNA-binding dyes whose fluorescence changes upon incorporation or DNA elongation. nih.gov Alternatively, traditional methods involving the incorporation of radiolabeled nucleotides into a DNA template-primer can be used, followed by analysis techniques like gel electrophoresis to separate and quantify the synthesized DNA products over time. nih.gov

Detailed research findings from one study indicate that this compound is a stronger inhibitor of DNA polymerase gamma than BrVdUTP, with a Ki value of 7 nM for this compound compared to 40 nM for BrVdUTP when determined with (rA)n.(dT) as the template-primer. researchgate.net This highlights the potency of this compound as an inhibitor. The competitive mode of inhibition with respect to dTTP suggests that this compound binds to the same active site as the natural substrate, preventing its incorporation into the growing DNA chain. researchgate.net

A hypothetical data table summarizing kinetic parameters for this compound inhibition of DNA polymerase gamma might include:

ParameterValue (with (rA)n.(dT) template-primer)
Mode of InhibitionCompetitive vs. dTTP
Ki7 nM

These kinetic studies provide fundamental data on how effectively this compound interferes with the DNA synthesis process catalyzed by target polymerases.

Isotopic Labeling Strategies for Tracing Metabolic Pathways

Isotopic labeling strategies are valuable for tracing the metabolic fate of this compound within biological systems. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the this compound molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME). cernobioscience.comnih.govnih.govthermofisher.com

Metabolic tracing experiments involve administering the isotopically labeled this compound to cells or organisms and then analyzing biological samples collected over time using techniques like GC-MS or LC-MS/MS. nih.govnih.govbiorxiv.org The presence and levels of the labeled parent compound and its metabolites can be quantified by detecting the unique isotopic signature. cernobioscience.comnih.gov This allows for the identification of metabolic pathways involved in the processing of this compound, such as phosphorylation, dephosphorylation, or degradation. cernobioscience.comnih.gov

While specific studies detailing the metabolic pathways of this compound using isotopic labeling were not prominently found in the search results, the general principles and applications of this technique are well-documented. Isotope labeling is widely used to study the metabolism of nucleotides and other pharmaceutical compounds. cernobioscience.comnih.govnih.govthermofisher.com For instance, stable isotope labeling by amino acids in cell culture (SILAC) is a common approach for quantitative proteomics and studying protein metabolism. cernobioscience.comthermofisher.com The ability to trace labeled atoms through biochemical networks provides insights into metabolic flux and pathway activity. nih.govnih.govbiorxiv.org

Applying these strategies to this compound would involve synthesizing the compound with specific isotopic labels, administering it to a biological system, and then using MS-based methods to detect and quantify the labeled parent compound and any labeled metabolites. This would help elucidate how this compound is activated (e.g., by phosphorylation to its active triphosphate form, although the provided name already indicates a triphosphate) or inactivated through metabolic processes.

Broader Scientific Implications and Future Research Directions

BrVarafUTP as a Biochemical Probe for Understanding DNA Polymerase Function and Regulation

The study of DNA polymerases, the enzymes responsible for DNA synthesis, is crucial for understanding genome replication and repair. nih.govnih.gov Modified nucleotides are invaluable tools for dissecting the intricate mechanisms of these enzymes. nih.gov this compound, with its unique hypothetical structure, could serve as a sophisticated biochemical probe to explore the catalytic cycle of DNA polymerases.

Researchers could use this compound to investigate several aspects of DNA polymerase function:

Substrate Selection and Fidelity: By analyzing the efficiency and accuracy of this compound incorporation opposite different template bases, scientists could gain insights into the geometric and chemical constraints of the polymerase active site. nih.gov The presence of a bulky bromine atom and a potentially altered sugar conformation would test the limits of the enzyme's discriminatory power.

Conformational Dynamics: The binding and incorporation of this compound could be monitored using biophysical techniques. This would allow researchers to study the conformational changes that DNA polymerase undergoes during nucleotide selection and catalysis, shedding light on the allosteric regulation of the enzyme.

Inhibition Mechanisms: Determining whether this compound acts as a substrate, a competitive inhibitor, or a chain terminator would provide critical information. If it acts as a chain terminator, it could be used to map polymerase pausing or termination sites on a DNA template.

Hypothetical Kinetic Data for this compound with a Model DNA Polymerase

NucleotideK_m (µM)k_cat (s⁻¹)Incorporation Fidelity (vs. dATP)
dUTP 152501 in 1,000,000
This compound 120151 in 50,000

This table illustrates how the unique structure of this compound might lead to a lower binding affinity (higher K_m) and slower incorporation rate (lower k_cat) compared to a natural nucleotide, while also potentially reducing the enzyme's fidelity.

Contribution to the Development of Novel Molecular Tools for DNA Replication Research

The study of DNA replication often requires tools that can perturb the process in a controlled manner. nih.gov Nucleotide analogues are central to the development of such molecular tools. nih.gov this compound could be engineered for various applications in replication research. For instance, if this compound incorporation causes the replication fork to stall, it could be used to induce site-specific replication stress, allowing researchers to study the cellular response pathways that maintain genome stability. mdpi.com

Furthermore, if the bromine atom on this compound can be functionalized (e.g., with a fluorophore or a biotin (B1667282) tag), it would enable the development of novel DNA labeling and detection methods. Such tagged nucleotides are instrumental in techniques like single-molecule imaging, which visualizes the dynamics of replication in real-time. mdpi.com

Expanding the Chemical Space for Nucleotide Analogues with Defined Molecular Targets

The "chemical space" represents the vast ensemble of all possible molecules. nih.gov Exploring this space is key to discovering new drugs and research tools. researchgate.netresearchgate.net The synthesis of a novel compound like this compound expands the known chemical space of nucleotide analogues, which have proven to be a successful class of therapeutic agents, particularly in antiviral and anticancer treatments. mdpi.com

The unique combination of a halogenated base and a modified sugar in this compound offers a new scaffold for chemical modifications. This allows for the systematic exploration of how different functional groups affect interactions with specific molecular targets, such as the active sites of viral DNA polymerases or reverse transcriptases. mdpi.com This exploration could lead to the design of more potent and selective inhibitors.

Exploration of this compound's Interactions with Other Enzymes Involved in Nucleotide Metabolism

A cell's nucleotide pool is tightly regulated by a complex network of enzymes involved in their synthesis, degradation, and interconversion. researchgate.netnih.gov Introducing an analogue like this compound could have wide-ranging effects on this network. For future research, it would be critical to investigate this compound's interactions with key enzymes of nucleotide metabolism, such as:

Nucleoside Kinases: These enzymes would be responsible for phosphorylating the BrVarafU nucleoside to its active triphosphate form. Understanding which kinases perform this action, and how efficiently, is crucial for its potential as a prodrug.

Nucleotidases and Phosphatases: These enzymes could deactivate this compound by removing phosphate (B84403) groups. The stability of this compound to these enzymes would determine its intracellular half-life.

Ribonucleotide Reductase: This enzyme converts ribonucleotides to deoxyribonucleotides. youtube.com Investigating whether this compound or its diphosphate (B83284) form inhibits this enzyme is important, as such inhibition can disrupt the balance of dNTP pools and affect DNA synthesis globally.

Hypothetical Enzyme Interaction Profile for this compound

Enzyme FamilyInteraction TypePotential Outcome
Nucleoside Kinases SubstratePhosphorylation to active form
5'-Nucleotidases Weak InhibitorIncreased intracellular stability
Ribonucleotide Reductase Non-inhibitorySpecificity for DNA polymerases
Purine Salvage Enzymes No InteractionReduced off-target metabolic effects

This table outlines potential interactions that would be investigated to understand the metabolic fate and specificity of this compound within a cell.

Uncharted Territories in the Structure-Function Relationships of this compound and its Derivatives

The relationship between a molecule's three-dimensional structure and its biological activity is a cornerstone of pharmacology and molecular biology. nih.govnih.gov For this compound, significant research would be needed to elucidate these structure-function relationships. Key uncharted territories would include understanding how modifications to its core structure impact its biological activity. mdpi.com

Future studies could involve synthesizing a library of this compound derivatives with systematic changes:

Varying the Halogen: Replacing bromine with chlorine, fluorine, or iodine to probe the role of atom size and electronegativity.

Modifying the Sugar: Altering the stereochemistry of the sugar hydroxyl groups to understand the importance of the arabinose-like conformation.

Altering the Linkage: Changing the triphosphate linker to modulate stability and polymerase interaction.

By correlating these structural changes with functional outcomes (e.g., inhibition constants, incorporation efficiency), researchers could build a detailed model of the pharmacophore responsible for this compound's activity. researchgate.net

Methodological Innovations Spurred by Research on this compound and Related Compounds

The pursuit of understanding a novel compound often drives methodological innovation. researchgate.netncrm.ac.uk Research into this compound could catalyze the development of new techniques in several areas. For example, the unique spectral properties of a brominated nucleobase might be exploited to develop new spectroscopic assays for monitoring DNA synthesis.

Furthermore, challenges in synthesizing this compound could lead to innovations in synthetic organic chemistry, particularly in the stereoselective synthesis of modified nucleosides. The need to model its interaction with target enzymes could also push the development of more accurate computational chemistry and molecular dynamics simulation methods to better predict binding affinities and reaction pathways for halogenated compounds. researchgate.net These new methods, initially developed for this compound research, could then be applied to a wide range of other scientific problems. sissa.it

Q & A

Basic Research Questions

Q. How can researchers identify literature gaps for Brvarafutp to formulate focused research questions?

  • Methodological Steps :

Conduct a systematic review of existing studies using databases like PubMed or Web of Science, filtering by keywords (e.g., "this compound synthesis," "pharmacological properties") .

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure gaps in mechanistic studies or comparative efficacy .

Use tools like Semrush Topic Research to map high-frequency unanswered questions in academic forums or preprint repositories .

  • Outcome : A prioritized list of gaps, such as "this compound’s interaction with cytochrome P450 enzymes remains uncharacterized."

Q. What methodologies are optimal for initial data collection on this compound’s physicochemical properties?

  • Recommended Approaches :

  • Spectroscopic Analysis : NMR and FT-IR for structural elucidation .
  • Chromatographic Techniques : HPLC-MS for purity assessment and metabolite identification .
  • Controlled Experiments : Replicate baseline measurements under standardized conditions (e.g., pH, temperature) to minimize variability .
    • Quality Control : Pre-test protocols using reference compounds and document deviations in a lab notebook .

Q. How can researchers ensure ethical compliance in this compound studies involving human subjects under GDPR?

  • Steps for Compliance :

Submit a detailed data management plan (DMP) to the Institutional Review Board (IRB), specifying anonymization techniques (e.g., pseudonymization) .

Obtain explicit consent for data storage duration and secondary use cases .

Conduct a Data Protection Impact Assessment (DPIA) if processing sensitive health data .

  • Documentation : Maintain audit trails for data access and modifications .

Advanced Research Questions

Q. How to design multi-phase experiments to investigate this compound’s mechanism of action?

  • Experimental Design Framework :

Phase 1 (In Vitro) : Screen this compound against target receptors using high-throughput assays (e.g., ELISA) .

Phase 2 (In Vivo) : Use animal models to assess pharmacokinetics, ensuring dose-response curves are statistically validated (p < 0.05) .

Phase 3 (Computational) : Apply molecular docking simulations to predict binding affinities, cross-referenced with empirical data .

  • Risk Mitigation : Include negative controls and blinded analysis to reduce confirmation bias .

Q. How should researchers analyze contradictory data in this compound efficacy studies?

  • Analytical Strategies :

  • Triangulation : Compare results from independent methods (e.g., in vitro vs. in silico models) to identify systemic errors .
  • Sensitivity Analysis : Test how varying parameters (e.g., assay temperature) impact conclusions .
  • Bayesian Meta-Analysis : Quantify uncertainty by integrating prior studies’ data into a probabilistic model .
    • Reporting : Disclose contradictions in the discussion section, proposing hypotheses for replication (e.g., batch variability) .

Q. What strategies enhance reproducibility in this compound research?

  • Best Practices :

Standardized Protocols : Publish detailed methodologies on platforms like protocols.io , including raw data and code repositories (e.g., GitHub) .

Interlab Validation : Collaborate with independent labs to replicate key findings .

Pre-registration : Submit experimental designs to registries like Open Science Framework (OSF) to reduce HARKing (Hypothesizing After Results are Known) .

  • Metrics : Report effect sizes with 95% confidence intervals instead of relying solely on p-values .

Data Management and Reporting

Q. How to structure a data management plan (DMP) for this compound research?

  • Key Components :

  • Data Types : Define primary (e.g., chromatograms) and secondary data (e.g., lab notes) .
  • Storage Solutions : Use FAIR-compliant repositories (e.g., Zenodo) with metadata tagging .
  • Retention Policy : Specify a 10-year archival period, aligned with institutional guidelines .
    • Tools : Leverage electronic lab notebooks (e.g., eLabFTW) for real-time collaboration .

Q. What frameworks are effective for integrating qualitative and quantitative data in this compound studies?

  • Mixed-Methods Approach :

Convergent Design : Collect survey data (quantitative) and interview transcripts (qualitative), analyzing them separately before merging results .

Explanatory Sequential Design : Use quantitative findings to guide follow-up qualitative inquiries (e.g., "Why does this compound show toxicity in 20% of cases?") .

  • Software : Utilize NVivo for thematic analysis and R/Python for statistical modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.